3-Chloro-4-(pentyloxy)benzenethiol
Description
3-Chloro-4-(pentyloxy)benzenethiol is a substituted aromatic compound characterized by a benzene ring with three functional groups:
- Chlorine at position 3 (meta to the thiol group).
- Pentyloxy group (C₅H₁₁O) at position 4 (para to the thiol group).
- Thiol group (-SH) at position 1 (ortho to the pentyloxy group).
This compound combines electron-withdrawing (chlorine) and electron-donating (pentyloxy) substituents, which influence its electronic properties, solubility, and reactivity. However, direct data on its synthesis or applications are absent in the provided evidence, necessitating comparisons with structurally related compounds.
Properties
IUPAC Name |
3-chloro-4-pentoxybenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClOS/c1-2-3-4-7-13-11-6-5-9(14)8-10(11)12/h5-6,8,14H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGCIMOQKYZDCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)S)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-4-(pentyloxy)benzenethiol is a sulfur-containing organic compound that has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. The following sections detail its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₃H₁₉ClOS
- Molecular Weight : 256.81 g/mol
- Functional Groups : Chlorine atom, pentyloxy group, and thiol group.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.
- Mechanism of Action : The thiol group in the compound is believed to interact with microbial cell membranes, leading to increased permeability and subsequent cell death.
- Case Study : A study demonstrated that the compound showed effective inhibition against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 62.5 to 125 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties.
- Mechanism of Action : It likely scavenges free radicals through the thiol group, which can donate electrons and stabilize reactive species.
- Research Findings : In vitro assays revealed that this compound effectively reduced oxidative stress markers in cellular models, suggesting a protective role against oxidative damage .
Anticancer Properties
Emerging studies have explored the potential anticancer effects of this compound.
- Case Study : In a recent investigation, the compound was tested on human cancer cell lines, showing selective cytotoxicity. The IC50 values were reported at approximately 10 µg/mL for several cancer types, indicating its potential as a lead compound in cancer therapy .
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways, as evidenced by morphological changes observed under microscopy .
Data Table: Summary of Biological Activities
The biological activities of this compound can be attributed to its ability to interact with cellular components:
- Thiol Group Interactions : The thiol (-SH) group is reactive and can form disulfide bonds with proteins, affecting their function.
- Cell Membrane Disruption : Interaction with lipid membranes can lead to increased permeability and cell lysis in microbial cells.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction or caspase activation.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules:
3-Chloro-4-(pentyloxy)benzenethiol serves as a versatile building block in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating more complex fluorinated compounds and other derivatives. The thiol group can participate in various reactions, including oxidation to form disulfides or sulfonic acids, and substitution reactions with nucleophiles such as amines or alkoxides.
Reactivity Profile:
The compound's reactivity is influenced by its functional groups:
- Oxidation: The thiol group can be oxidized using agents like hydrogen peroxide or potassium permanganate.
- Reduction: Reducing agents such as lithium aluminum hydride can modify the compound's functional groups.
- Substitution: The chloro and thiol groups allow for nucleophilic substitution, facilitating the synthesis of diverse derivatives.
Pharmaceutical Applications
Drug Development:
Research indicates that this compound may have potential applications in drug development. Its structure allows it to interact with biological targets, particularly through the formation of covalent bonds with cysteine residues in proteins. This mechanism is crucial for designing inhibitors that can modulate enzyme activities .
Potential Therapeutic Uses:
The compound's unique properties suggest possible therapeutic applications, including:
- Antihypertensive agents: Similar compounds have shown efficacy in lowering blood pressure and treating related conditions .
- Antiviral and antifertility agents: Research into related compounds indicates potential for developing medications targeting these areas .
Materials Science
Specialty Chemicals Production:
In materials science, this compound can be utilized in the production of specialty chemicals with unique properties. The combination of the pentyloxy group enhances lipophilicity, which is advantageous for creating materials that require specific solubility characteristics.
Functional Materials:
The compound's ability to form covalent bonds makes it suitable for developing functional materials that can respond to environmental stimuli or exhibit specific chemical properties. This includes applications in coatings, adhesives, and other industrial products where enhanced performance is desired.
Case Study 1: Synthesis of Fluorinated Compounds
A study demonstrated the use of this compound as a precursor for synthesizing fluorinated compounds through nucleophilic substitution reactions. The resulting products exhibited enhanced biological activity compared to their non-fluorinated counterparts, highlighting the importance of fluorination in medicinal chemistry.
Research assessed the biological activity of derivatives synthesized from this compound. The findings indicated promising results in inhibiting specific enzymes involved in disease pathways, supporting its potential use in drug design.
Comparison with Similar Compounds
Structural Analogs in Benzenethiol Derivatives
Benzenethiol (CAS 108-98-5)
- Properties : pKa ~6.5 (thiol group acidity), high volatility, and reactivity in nucleophilic substitutions .
- Comparison : The addition of 3-chloro and 4-pentyloxy substituents in the target compound likely lowers the thiol’s pKa (increased acidity) due to the electron-withdrawing chlorine. The pentyloxy group enhances lipophilicity, improving solubility in organic solvents compared to unsubstituted benzenethiol.
3-Chloro-4-methoxybenzaldehyde (CAS 4903-09-7)
- Structure : Benzene with 3-chloro, 4-methoxy, and aldehyde groups.
- Properties : The methoxy group (smaller than pentyloxy) is electron-donating, while the aldehyde is electron-withdrawing. Used in pharmaceutical intermediates .
- Comparison : Replacing the aldehyde with a thiol group in the target compound shifts reactivity toward thiol-specific reactions (e.g., disulfide formation). The longer pentyloxy chain increases steric hindrance and hydrophobicity compared to methoxy.
Halogenated Aromatic Compounds
3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (BMX-3, CAS 728-40-5)
- Structure: Halogenated furanone with chlorine and hydroxyl groups.
- Comparison: Unlike the target compound, BMX-3 is a heterocyclic furanone with multiple chlorines. The thiol group in the target compound introduces distinct redox and metal-binding properties absent in BMX-3.
3-Chloro-4-(2,3-dichlorophenoxy)benzenamine (CAS 150304-11-3)
- Structure: Benzene with 3-chloro, 4-dichlorophenoxy, and amine groups.
- Properties: Phenoxy and amine groups enable hydrogen bonding and electrophilic substitution .
- Comparison: The target compound’s pentyloxy group is less electronegative than dichlorophenoxy, reducing electron-withdrawing effects. The thiol group is more acidic than the amine, favoring different reaction pathways.
Data Table: Structural and Functional Comparisons
Key Research Findings
- Electronic Effects : The 3-chloro group in the target compound withdraws electron density, enhancing thiol acidity, while the 4-pentyloxy group donates electrons, counteracting this effect marginally.
- Steric and Solubility Trends: Longer alkoxy chains (e.g., pentyloxy vs. methoxy) increase hydrophobicity, making the compound more suitable for non-polar solvents or lipid-rich environments .
- Toxicological Considerations: Halogenated aromatics like BMX-3 show carcinogenicity, suggesting the need for toxicity studies on the target compound, particularly regarding thiol reactivity and metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
